1,6-Diphenylhexane-2,5-diamine
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Overview
Description
(2R,5R)-1,6-Diphenylhexane-2,5-diamine is an organic compound characterized by its two chiral centers, making it a stereoisomer. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-1,6-Diphenylhexane-2,5-diamine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a diene or an enamine, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include a hydrogen pressure of 1-5 atm and temperatures ranging from 25-50°C .
Industrial Production Methods
Industrial production of (2R,5R)-1,6-Diphenylhexane-2,5-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. These reactors allow for better control of reaction conditions and can be easily scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-1,6-Diphenylhexane-2,5-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Hydrogen gas with a palladium catalyst at 1-2 atm pressure.
Substitution: Sodium hydroxide in an ethanol solution at reflux temperature.
Major Products Formed
Oxidation: The major product is often a ketone or an aldehyde, depending on the specific reaction conditions.
Reduction: The primary product is the fully reduced amine.
Substitution: The major products are typically substituted amines or other derivatives.
Scientific Research Applications
(2R,5R)-1,6-Diphenylhexane-2,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (2R,5R)-1,6-Diphenylhexane-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to bind selectively to these targets, influencing their activity. This selective binding can modulate various biochemical pathways, leading to the desired therapeutic or catalytic effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,5S)-1,6-Diphenylhexane-2,5-diamine
- (2R,5S)-1,6-Diphenylhexane-2,5-diamine
- (2S,5R)-1,6-Diphenylhexane-2,5-diamine
Uniqueness
(2R,5R)-1,6-Diphenylhexane-2,5-diamine is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereoisomer exhibits different reactivity and selectivity compared to its diastereomers and enantiomers. These differences make it particularly valuable in applications requiring high stereochemical purity and selectivity .
Properties
IUPAC Name |
1,6-diphenylhexane-2,5-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c19-17(13-15-7-3-1-4-8-15)11-12-18(20)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14,19-20H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVQBUFULGSGGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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